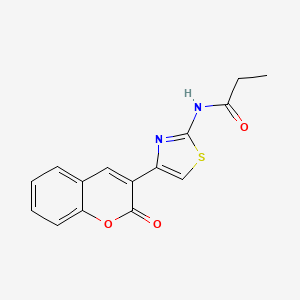

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

説明

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a hybrid molecule combining a coumarin core with a thiazole ring linked via a propionamide group. The coumarin moiety is known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The thiazole ring contributes to enhanced bioavailability and binding affinity, while the propionamide linker modulates electronic and steric properties.

特性

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOROOOQUPVDMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isomeric isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a DMF ethanol mixture using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and microwave-assisted synthesis are potential methods for industrial production, offering advantages in terms of efficiency and sustainability.

化学反応の分析

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

作用機序

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide involves multiple pathways:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell death.

類似化合物との比較

Comparison with Structurally Similar Compounds

Coumarin-Thiazole Derivatives with Acetamide Linkers

Several analogs replace the propionamide group with acetamide, altering pharmacokinetic and bioactivity profiles:

- 6c (2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): Exhibits potent AChE inhibition (IC₅₀ = 43 nM) with high selectivity over butyrylcholinesterase (BuChE; selectivity index = 4151.16). Kinetic studies confirm mixed-type inhibition .

- 5 (N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide): Synthesized in 89% yield, this derivative shows strong α-glucosidase inhibitory activity (IC₅₀ = 1.32 µM) due to hydrophobic interactions in molecular docking .

Key Structural Differences :

- Linker Length : Propionamide (3 carbons) vs. acetamide (2 carbons) affects conformational flexibility and binding pocket compatibility.

- Substituents: Diethylamino (6c) and phenylamino (5) groups enhance target specificity by modulating electronic and steric effects .

Impact of Substituents on Bioactivity

- Halogenated Derivatives: The 4-bromophenylamino substituent in 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide enhances α-glucosidase inhibition (IC₅₀ = 0.87 µM) through hydrophobic interactions .

- Methoxy Groups: Compound 10 (2-((3-methoxyphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) shows moderate activity (IC₅₀ = 2.01 µM), suggesting methoxy groups may reduce potency compared to halogens .

Comparison with Non-Coumarin Analogs

- This highlights the critical role of the coumarin nucleus in AChE/α-glucosidase inhibition .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data for Selected Compounds

生物活性

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H14N2O3S

Molecular Weight: 398.4 g/mol

Functional Groups: The compound features a chromenone (coumarin) moiety, a thiazole ring, and a propionamide group, contributing to its unique biological properties.

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The chromenone moiety can modulate the activity of specific enzymes, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation: The thiazole ring enhances binding affinity to receptors, influencing cellular signaling pathways.

- Antioxidant Activity: The compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Research indicates that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide possesses significant anticancer properties. In vitro studies have shown:

- Cytotoxicity: The compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 1.61 µg/mL against specific tumor cells, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties as well. Preliminary studies suggest:

- Inhibition of Pathogens: It showed effectiveness against various bacterial strains, which may be linked to its structural components that disrupt microbial cell integrity.

Case Studies

Case Study 1: Antitumor Efficacy

A study focused on the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications in the thiazole ring significantly enhance anticancer activity. The presence of electron-donating groups at specific positions was crucial for improving efficacy against cancer cell lines .

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to inhibit certain enzymes involved in cancer progression. Results indicated that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide effectively reduced enzyme activity by up to 70% in vitro, suggesting potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。